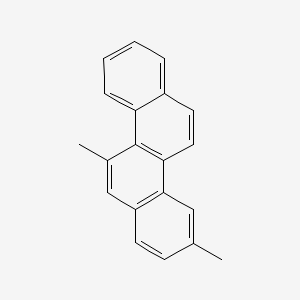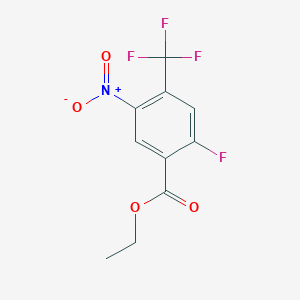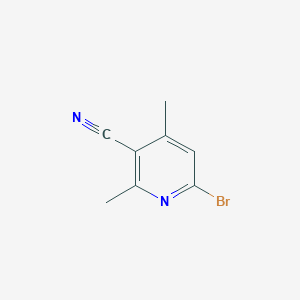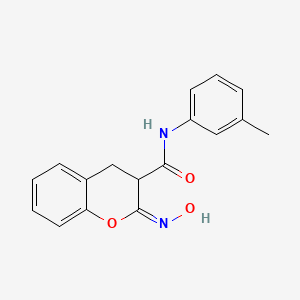
3,11-Dimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 3rd and 11th positions of the chrysene structure. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental toxicology and cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, converting them into partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
3,11-Dimethylchrysene is primarily used in scientific research due to its potential carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Research applications include:
Chemistry: Studying the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigating the interaction of this compound with cellular components and its impact on cellular processes.
Medicine: Exploring the compound’s role in cancer development and potential therapeutic interventions.
Industry: Used as a reference material in environmental toxicology and analytical chemistry
Mécanisme D'action
The mechanism by which 3,11-Dimethylchrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways. The compound’s interaction with cellular receptors and signaling pathways also plays a role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound of 3,11-Dimethylchrysene, known for its carcinogenic properties.
1,11-Dimethylchrysene: Another derivative with similar carcinogenic potential.
5-Methylchrysene: A related compound studied for its carcinogenic activity.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other methylated chrysenes, it may exhibit different metabolic pathways and carcinogenic potential, making it a valuable compound for comparative studies in carcinogenesis .
Propriétés
Formule moléculaire |
C20H16 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
Clé InChI |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)



![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)

